molecular formula C13H16FNO4 B13521117 5-({[(Tert-butoxy)carbonyl]amino}methyl)-2-fluorobenzoic acid

5-({[(Tert-butoxy)carbonyl]amino}methyl)-2-fluorobenzoic acid

Cat. No.: B13521117
M. Wt: 269.27 g/mol
InChI Key: LLBQVGPXKBLVGL-UHFFFAOYSA-N
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Description

5-({[(Tert-butoxy)carbonyl]amino}methyl)-2-fluorobenzoic acid is a chemical compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino group, which is further connected to a fluorobenzoic acid moiety

Chemical Reactions Analysis

Types of Reactions

5-({[(Tert-butoxy)carbonyl]amino}methyl)-2-fluorobenzoic acid can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: The major products are typically substituted benzoic acid derivatives.

    Deprotection Reactions: The major product is the free amine derivative of the fluorobenzoic acid.

Mechanism of Action

The mechanism of action of 5-({[(Tert-butoxy)carbonyl]amino}methyl)-2-fluorobenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc protecting group can be selectively removed under acidic conditions, revealing the free amine, which can then interact with the active site of enzymes or bind to receptors . This interaction can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-({[(Tert-butoxy)carbonyl]amino}methyl)-2-fluorobenzoic acid is unique due to the presence of the fluorine atom on the benzene ring, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and lipophilicity, making it a valuable scaffold in drug design .

Properties

Molecular Formula

C13H16FNO4

Molecular Weight

269.27 g/mol

IUPAC Name

2-fluoro-5-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]benzoic acid

InChI

InChI=1S/C13H16FNO4/c1-13(2,3)19-12(18)15-7-8-4-5-10(14)9(6-8)11(16)17/h4-6H,7H2,1-3H3,(H,15,18)(H,16,17)

InChI Key

LLBQVGPXKBLVGL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC(=C(C=C1)F)C(=O)O

Origin of Product

United States

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